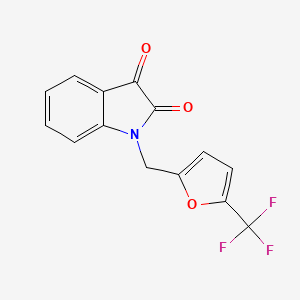
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperazine with 2-chloropropanethiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpiperazine and 2-chloropropanethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding thiolates.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted piperazine derivatives.
科学研究应用
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction and enzyme activity.
相似化合物的比较
Similar Compounds
2-Methyl-2-propanethiol: A thiol compound with similar reactivity but different structural features.
Piperazine: The parent compound of the piperazine derivatives, lacking the thiol group.
Thiazoles: Compounds with a sulfur and nitrogen-containing ring, exhibiting different biological activities.
Uniqueness
1-Piperazineethanethiol,-alpha-,-alpha--dimethyl-(9CI) is unique due to its combination of a piperazine ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H18N2S |
|---|---|
分子量 |
174.31 g/mol |
IUPAC 名称 |
2-methyl-1-piperazin-1-ylpropane-2-thiol |
InChI |
InChI=1S/C8H18N2S/c1-8(2,11)7-10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3 |
InChI 键 |
BUQQTCTYNHPYEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN1CCNCC1)S |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

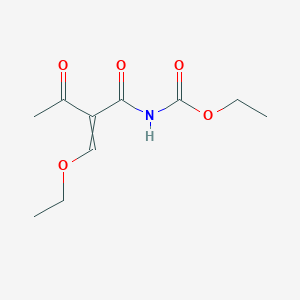
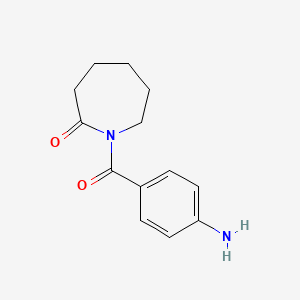
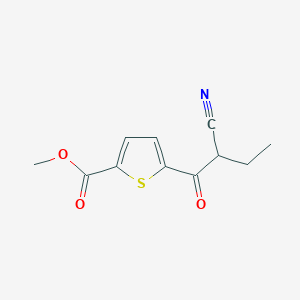
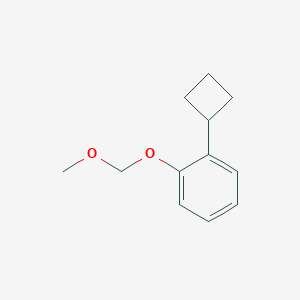
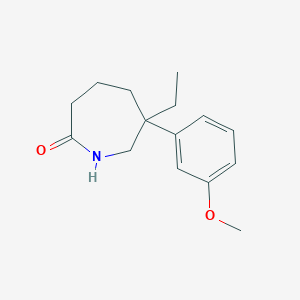
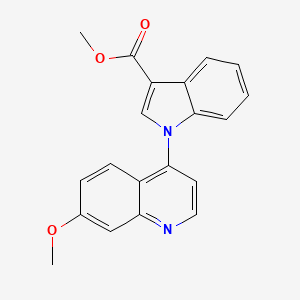
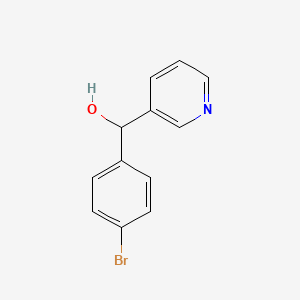
![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)
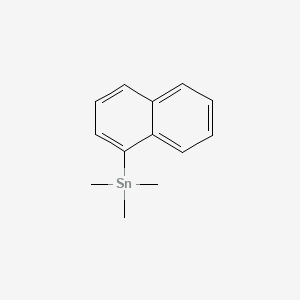

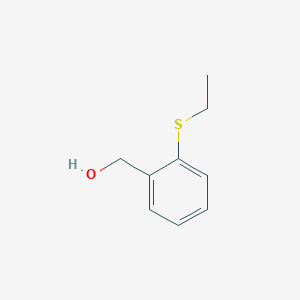
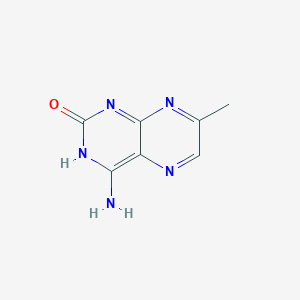
![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)
